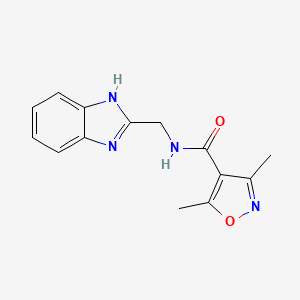

N-(1H-benzimidazol-2-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Description

N-(1H-benzimidazol-2-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a benzimidazole core linked via a methylene group to a 3,5-dimethyl-1,2-oxazole-4-carboxamide moiety. The benzimidazole group (C₇H₆N₂) is a bicyclic aromatic system known for its ability to participate in hydrogen bonding and π-π stacking interactions, which are critical in biological target binding . The oxazole ring (C₅H₆N₂O₂) contributes additional heteroatom-mediated electronic effects and structural rigidity. This compound’s molecular formula is inferred as C₁₄H₁₄N₄O₂, combining the benzimidazole and oxazole-carboxamide subunits.

Properties

Molecular Formula |

C14H14N4O2 |

|---|---|

Molecular Weight |

270.29 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |

InChI |

InChI=1S/C14H14N4O2/c1-8-13(9(2)20-18-8)14(19)15-7-12-16-10-5-3-4-6-11(10)17-12/h3-6H,7H2,1-2H3,(H,15,19)(H,16,17) |

InChI Key |

BYKQPCSBGHPCHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NCC2=NC3=CC=CC=C3N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the following steps:

Formation of the Benzimidazole Moiety: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.

Formation of the Oxazole Moiety: The oxazole ring is formed by the cyclization of appropriate precursors, such as α-haloketones and amides.

Coupling of Benzimidazole and Oxazole: The final step involves the coupling of the benzimidazole and oxazole moieties through a suitable linker, such as a carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, including the use of catalysts, solvents, and temperature control to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the benzimidazole or oxazole rings.

Scientific Research Applications

N-(1H-benzimidazol-2-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and antiviral agent due to the biological activities of the benzimidazole and oxazole moieties.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules . This action disrupts cellular processes, leading to antiproliferative effects on cancer cells. Additionally, the oxazole moiety may interact with other biological targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(1H-benzimidazol-2-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide are compared below with three related carboxamide derivatives (Table 1).

Table 1: Structural and Functional Comparison

Key Findings

This could improve binding affinity to aromatic-rich biological targets (e.g., kinases or GPCRs) . Thiazole (A-836,339) and pyrazole (fluorinated derivative) exhibit distinct electronic profiles due to sulfur (thiazole) and nitrogen (pyrazole), affecting solubility and reactivity .

Fluorinated substituents (e.g., in the pyrazole derivative) enhance metabolic stability and bioavailability, a common strategy in medicinal chemistry .

Synthetic and Analytical Considerations :

- The benzimidazole moiety requires multi-step synthesis (e.g., cyclization of o-phenylenediamine derivatives), whereas WMV’s aliphatic chain simplifies preparation .

- Tools like Mercury (for crystal structure visualization) and SHELXL (for crystallographic refinement) are critical for analyzing these compounds’ conformational stability .

The benzimidazole derivative’s hydrogen-bonding capacity may favor kinase inhibition.

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This compound integrates a benzimidazole moiety with an oxazole ring, which is known for contributing to various pharmacological effects. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 270.29 g/mol. The structural features include:

- Benzimidazole Ring : Known for its broad spectrum of biological activities including anti-cancer and anti-inflammatory properties.

- Oxazole Ring : Contributes to the compound's reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Condensation Reactions : Between benzimidazole derivatives and oxazole precursors.

- Cyclization : To form the oxazole ring while maintaining the integrity of the benzimidazole structure.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

- Mechanism : The compound may induce apoptosis in cancer cells through mitochondrial pathways.

- Case Study : In vitro studies demonstrated that this compound reduced cell viability in various cancer cell lines (e.g., MCF7) with an IC50 value indicative of its potency against tumor growth .

Antimicrobial Activity

The benzimidazole moiety is often associated with antimicrobial properties:

- Activity Spectrum : Preliminary studies suggest effectiveness against Gram-positive and Gram-negative bacteria.

- Case Study : A derivative of this compound showed promising results against Staphylococcus aureus and Escherichia coli in disk diffusion assays .

Anti-inflammatory Effects

Compounds containing both benzimidazole and oxazole rings have been noted for their anti-inflammatory properties:

- Mechanism : The inhibition of pro-inflammatory cytokines may be a key action mechanism.

- Research Findings : Animal models indicated a reduction in inflammation markers after administration of similar compounds .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds.

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-[2-(1H-benzimidazol-2-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | Structure | Contains an ethyl substituent; different biological profile |

| 5-Methylbenzimidazolyl derivatives | Structure | Strong antibacterial properties; simpler structure |

| 3-Amino benzothiazole derivatives | Structure | Exhibits distinct anti-inflammatory effects; different heterocyclic base |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.